6-Methoxyquinolin-8-amine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6-methoxyquinolin-8-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.ClH/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8;/h2-6H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESRUMHSQNGUNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry for 6 Methoxyquinolin 8 Amine Hydrochloride
Established Synthetic Pathways to 6-Methoxyquinolin-8-amine
The principal route to 6-Methoxyquinolin-8-amine involves the initial synthesis of its nitro precursor, 6-methoxy-8-nitroquinoline (B1580621), which is subsequently reduced to the desired amine.
The foundational step in synthesizing the quinoline (B57606) core is the Skraup reaction, a classic method for producing quinolines. wikipedia.orgnumberanalytics.com This reaction synthesizes 6-methoxy-8-nitroquinoline from the precursors 4-methoxy-2-nitroaniline (B140478) and glycerol (B35011). nih.govmdpi.com The general mechanism of the Skraup reaction involves the acid-catalyzed dehydration of glycerol to form acrolein. numberanalytics.com The aromatic amine, in this case, 4-methoxy-2-nitroaniline, then undergoes a conjugate addition to the acrolein. numberanalytics.com This is followed by cyclization and dehydration to create the 1,2-dihydroquinoline (B8789712) intermediate, which is then oxidized to form the stable aromatic quinoline ring. numberanalytics.com
Several modifications of the Skraup reaction exist for this specific synthesis. orgsyn.org One established protocol utilizes 3-nitro-4-aminoanisole (an isomer of 4-methoxy-2-nitroaniline) and glycerol in the presence of an oxidizing agent like arsenic oxide and concentrated sulfuric acid. orgsyn.org The reaction is known to be exothermic and requires careful control of temperature to prevent it from becoming violent. wikipedia.orgorgsyn.org
Once 6-methoxy-8-nitroquinoline is synthesized and purified, the final step is the reduction of the nitro group at the C8 position to an amino group. nih.govmdpi.com A widely used and effective method for this transformation is reduction using stannous chloride (SnCl₂), often in its dihydrate form (SnCl₂·2H₂O). nih.govmdpi.com Stannous chloride is a well-established reducing agent for converting aromatic nitro compounds to their corresponding anilines under mild conditions. semanticscholar.org The use of SnCl₂ is advantageous as it is selective for the nitro group and typically does not affect other functional groups present on the quinoline ring, such as the methoxy (B1213986) group or the heterocyclic ring itself. semanticscholar.org The reaction is commonly performed in an acidic medium, which facilitates the reduction process and allows for the direct precipitation of the resulting amine as its hydrochloride salt, simplifying isolation. semanticscholar.org
Reaction Conditions and Optimization in 6-Methoxyquinolin-8-amine Synthesis
The efficiency and safety of the synthesis are highly dependent on the specific reaction conditions employed in both the Skraup reaction and the subsequent reduction.
For the Skraup reaction , a detailed procedure highlights the critical parameters. orgsyn.org Careful attention to temperature and timing is crucial. The process involves heating a slurry of the aniline (B41778) precursor, glycerol, and arsenic oxide, followed by the controlled addition of concentrated sulfuric acid. orgsyn.org Optimization involves a multi-stage heating process, first to drive off the water formed during acrolein generation (105–110°C) and then raising the temperature (117–120°C) to facilitate the cyclization and oxidation steps. orgsyn.org The duration of these heating stages can extend for several hours. orgsyn.org An alternative to sulfuric acid, 85% phosphoric acid, has also been reported for similar Skraup reactions. orgsyn.org
Table 1: Exemplary Reaction Conditions for Skraup Synthesis of 6-Methoxy-8-nitroquinoline This table is generated based on data from a specific reported procedure and may vary between different modifications.
| Parameter | Condition | Source |
| Starting Aniline | 3-nitro-4-aminoanisole | orgsyn.org |
| Dehydrating Agent | Glycerol | orgsyn.org |
| Acid Catalyst | Concentrated Sulfuric Acid | orgsyn.org |
| Oxidizing Agent | Arsenic Oxide | orgsyn.org |
| Initial Temperature | 65–70°C (during H₂SO₄ addition) | orgsyn.org |
| Water Removal Stage | 105–110°C for 2–3 hours | orgsyn.org |
| Main Reaction Stage | 117–119°C for 2.5–3.5 hours | orgsyn.org |
| Final Heating Stage | 120°C for 4 hours, then 123°C for 3 hours | orgsyn.org |
For the reduction of 6-methoxy-8-nitroquinoline , using stannous chloride in an acidic environment like aqueous ethanol (B145695) is a practical approach. semanticscholar.org This method often leads to a homogeneous reaction mixture, and upon completion, the product can be precipitated directly as the hydrochloride salt, which aids in purification and handling. semanticscholar.org
Precursors and Starting Materials Utilized in Synthetic Strategies
The synthesis of 6-Methoxyquinolin-8-amine hydrochloride relies on several key chemical precursors.
The primary starting materials for the initial Skraup reaction are:
Aromatic Amine : 4-Methoxy-2-nitroaniline is the specified precursor for forming the substituted benzene (B151609) portion of the quinoline ring. nih.govmdpi.com The isomer 3-nitro-4-aminoanisole is also used in well-documented procedures. orgsyn.org
Three-Carbon Source : Glycerol serves as the precursor to acrolein, which provides the atoms to form the pyridine (B92270) part of the quinoline ring. nih.govmdpi.comorgsyn.org
Acid Catalyst : Concentrated sulfuric acid is typically used to catalyze the dehydration of glycerol and the cyclization reaction. wikipedia.orgorgsyn.org
Oxidizing Agent : An oxidizing agent is required to convert the dihydroquinoline intermediate to the final aromatic quinoline. Arsenic oxide is one such agent used in specific protocols. orgsyn.org
The key materials for the subsequent reduction step are:
Nitro Intermediate : 6-Methoxy-8-nitroquinoline is the product of the Skraup reaction and the direct precursor to the final amine. nih.govmdpi.comsigmaaldrich.com
Reducing Agent : Stannous chloride (SnCl₂) or its dihydrate (SnCl₂·2H₂O) is the most common reagent for the selective reduction of the nitro group. nih.govmdpi.com
Derivatization Strategies and Analogue Design in 6 Methoxyquinolin 8 Amine Hydrochloride Research
The scaffold of 6-methoxyquinolin-8-amine, a key component in several historically significant therapeutic agents, continues to be a focal point in medicinal chemistry. wikipedia.orgpharmacy180.com Researchers are actively exploring various derivatization strategies to modulate its physicochemical properties, biological activity, and target specificity. These strategies primarily involve modifications at the 8-amino group through N-substitution and linker chemistry, conjugation with biomolecules like amino acids, and alterations to the core quinoline (B57606) ring system.
Structure Activity Relationship Sar Investigations of 6 Methoxyquinolin 8 Amine Hydrochloride Derivatives
Elucidating the Influence of Linkers and Side Chains on Biological Response
The nature of the side chain at the 8-amino position of the quinoline (B57606) ring is a critical determinant of biological activity. Research has shown that optimal antimalarial activity is often achieved when the side chain contains two to six methylene (B1212753) groups between two nitrogen atoms. who.int Interestingly, a subtle but consistent observation is that homologues with an odd number of methylene groups tend to be slightly more active than those with an even number. who.int The introduction of additional heteroatoms into this basic side chain has generally not resulted in improved activity. who.int
Further studies have explored the impact of extending the side chain. The synthesis of double, triple, and quadruple extended side chain analogues of primaquine (B1584692), a well-known 6-methoxyquinolin-8-amine derivative, has yielded compounds with potent in vitro antimalarial activities against both drug-sensitive and drug-resistant strains of P. falciparum. researchgate.net These extended side chain analogues demonstrated significant curative effects in in vivo rodent malaria models. researchgate.net
The composition of the linker connecting the quinoline core to other moieties also significantly influences activity. In a series of 8-amino-6-methoxyquinoline–tetrazole hybrids, the linker's chain length, basicity, and substitution pattern were found to strongly affect antiplasmodial activity and cytotoxicity. mdpi.com For instance, derivatives with a more lipophilic phenyl ring as a side chain generally exhibited improved antiplasmodial activity. mdpi.com Specifically, compounds with a 4-bromophenyl or a 2-(trifluoromethyl)phenyl side chain were among the most active in this series. mdpi.com The data also indicated that a methyl linker was generally more favorable for activity compared to an ethyl side chain, which consistently resulted in the least active compounds. mdpi.com
Table 1: Influence of Linker and Side Chain on Antiplasmodial Activity of 8-Amino-6-Methoxyquinoline–Tetrazole Hybrids against P. falciparum NF54
| Compound ID | Linker Type | Side Chain | IC₅₀ (µM) |
|---|---|---|---|
| 8 | Ethyl | Phenyl | 7.05 |
| 9 | Ethyl | 4-Fluorophenyl | 5.34 |
| 11 | Ethyl | 4-Bromophenyl | 2.92 |
| 12 | Ethyl | 2-(Trifluoromethyl)phenyl | 2.51 |
| 13 | Methyl | Ethyl | 23.60 |
| 16 | Methyl | Phenyl | 0.324 |
| 21 | Methyl | 1-Naphthyl | 1.26 |
Data sourced from a study on 8-amino-6-methoxyquinoline–tetrazole hybrids. mdpi.com
Impact of Quinoline Ring Substitutions on Pharmacological Activity
Modifications to the quinoline ring itself are a key strategy in modulating the pharmacological profile of 6-methoxyquinolin-8-amine derivatives. The presence of an oxygen-containing functional group, such as a methoxy (B1213986) group, at the 6-position has been consistently shown to enhance antimalarial activity. who.int Consequently, this 6-methoxy group is a common feature in many potent analogues. who.int
Substitutions at other positions on the quinoline nucleus have yielded varied results:
Position 2: The introduction of substituents like benzyloxy groups at the 2-position has been explored. who.int In some hybrid compounds, an electron-donating methoxy group at this position enhanced activity, whereas an electron-withdrawing chloro group led to a loss of activity. nih.gov
Position 4: The development of 4-methyl-5-fluoroprimaquine resulted in a compound with very high activity, although it was accompanied by high toxicity. who.int This suggests that further exploration of 4,5-disubstituted analogues is warranted. who.int
Position 5: The introduction of phenoxy, anilino, or phenylthio groups at the 5-position has been shown to reduce toxicity while retaining a high level of tissue schizontocidal activity. who.int
Position 7: In general, the introduction of substituents at the 7-position of the quinoline ring leads to a decrease or loss of biological activity. who.int
The replacement of the quinoline ring system with other bicyclic or tricyclic systems, such as naphthalene (B1677914) or acridine, has also been investigated. While some naphthalene analogues showed a degree of antimalarial activity, it was often close to the toxic dose. who.int Acridine analogues, on the other hand, displayed low activity compared to primaquine. who.int These findings suggest that while the quinoline nucleus is not absolutely essential for activity, it remains a highly optimized scaffold. who.int
Table 2: Effect of Quinoline Ring Substitution on Biological Activity
| Substitution Position | Substituent | Effect on Activity | Reference |
|---|---|---|---|
| 2 | Benzyloxy, Methoxy | Variable, can enhance | who.intnih.gov |
| 4, 5 | Methyl, Fluoro | Can lead to high activity (and toxicity) | who.int |
| 5 | Phenoxy, Anilino | Retained activity, reduced toxicity | who.int |
| 6 | Methoxy | Enhances activity | who.int |
| 7 | Various groups | Generally leads to loss of activity | who.int |
This table summarizes general findings on quinoline ring substitutions. who.intnih.gov
Conformational and Stereochemical Considerations in Activity Modulation
The three-dimensional arrangement of atoms—conformation and stereochemistry—plays a pivotal role in the biological activity of 6-methoxyquinolin-8-amine derivatives. The chirality of the side chain, in particular, can have a significant impact. For many biologically active compounds, stereochemistry is a key driver of potency and pharmacokinetics, influencing target binding, metabolism, and distribution. unimi.it
For 8-aminoquinoline (B160924) derivatives, antimalarial activity is found only in compounds where the 8-amino group is secondary. who.int The stereochemistry of the side chain is crucial. For instance, the optical antipodes of primaquine have been tested and show differences in their prophylactic antimalarial activity. who.int
In studies of other chiral molecules, it has been demonstrated that stereochemistry can affect protein transport systems, leading to a stereospecific uptake of drugs. unimi.it While detailed conformational analyses for a wide range of 6-methoxyquinolin-8-amine hydrochloride derivatives are complex, the principle that molecular shape and chirality are fundamental to biological interaction holds true. The flexibility of the side chain, influenced by the number of carbon atoms, can also affect how the molecule binds to its target. mdpi.com The search for novel metal catalysts for asymmetric reactions has also utilized chiral 8-aminoquinoline derivatives, highlighting the importance of their defined stereochemistry in achieving stereocontrol. mdpi.com
Mechanistic Implications of Structural Modifications, such as β-Hematin Inhibition
While the precise mechanism of action for 8-aminoquinolines has not been definitively established, a leading hypothesis for their blood-stage antimalarial activity involves the inhibition of β-hematin formation. nih.govnih.gov During its lifecycle in red blood cells, the malaria parasite digests hemoglobin, releasing large amounts of toxic heme. youtube.com The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin, which is structurally identical to β-hematin. nih.govresearchgate.net
Many quinoline-based drugs are thought to act by complexing with heme and preventing this polymerization process. nih.gov The accumulation of free heme is toxic to the parasite, leading to its death. researchgate.net Structural modifications to 6-methoxyquinolin-8-amine derivatives can significantly impact their ability to inhibit this process.
Studies have shown that several 8-aminoquinoline analogues are potent inhibitors of β-hematin formation in vitro. researchgate.netnih.gov For example, a series of extended side chain analogues of 8-aminoquinolines were found to inhibit β-hematin with IC₅₀ values ranging from 9.6 to 20.8 μM. researchgate.net This suggests that their antimalarial action is linked to the disruption of the heme catabolism pathway. researchgate.net Interestingly, while primaquine itself is a poor inhibitor of hematin (B1673048) polymerization, many of its derivatives show significant inhibitory activity, often greater than that of chloroquine. nih.govresearchgate.net
The structural specificity for the inhibition of hematin polymerization appears to be somewhat low, with various analogues demonstrating this capability. nih.gov Research on bisquinoline derivatives has also shown them to be potent inhibitors of hematin polymerization, with IC₅₀ values in the narrow range of 5–20 μM. nih.gov These findings underscore that even as the core scaffold is modified, the ability to interfere with heme detoxification remains a crucial aspect of the antimalarial activity of many 8-aminoquinoline derivatives.
Biological Activity Evaluation of 6 Methoxyquinolin 8 Amine Hydrochloride Analogues
Antiprotozoal Activities of 8-Aminoquinolines
Derivatives of 8-aminoquinoline (B160924) are well-established for their potent effects against protozoal parasites. nih.gov Extensive research has focused on modifying the core structure to enhance efficacy and explore a broader range of applications in public health. nih.gov
The 8-aminoquinoline class of compounds has been a focal point of antimalarial drug discovery for decades. semanticscholar.org Primaquine (B1584692), a notable analogue, is effective against the liver stages (hypnozoites) of Plasmodium vivax and P. ovale, as well as the gametocytes of P. falciparum. nih.govnih.gov The development of new analogues aims to overcome resistance and improve upon the activity profile of existing drugs. nih.gov
Extensive derivatization programs have led to the discovery of compounds like tafenoquine, which was developed for malaria prophylaxis. nih.gov Another analogue, 4-ethylprimaquine, demonstrated activity comparable to primaquine against Plasmodium cynomolgi in Rhesus monkeys. nih.gov Research has shown that some 8-aminoquinoline analogues can be an order of magnitude more potent than primaquine against blood-stage P. falciparum. asm.orgasm.org For instance, studies on various analogues against different P. falciparum clones revealed significant inhibitory activity. asm.orgasm.org
A series of 8-amino-6-methoxyquinoline-tetrazole hybrids were synthesized and tested for their antiplasmodial activity against the NF54 strain of P. falciparum. nih.govmdpi.com The activity was found to be highly dependent on the linker connecting the quinoline (B57606) and tetrazole moieties. nih.govmdpi.com Similarly, newly synthesized 8-quinolinamines related to 2-tert-butylprimaquine (B1242390) showed curative antimalarial activity in mice infected with P. berghei. nih.gov
Table 1: Antimalarial Activity of Selected 8-Aminoquinoline Analogues This table is interactive. You can sort the columns by clicking on the headers.
| Compound/Analogue | Target Species | Activity/Potency (IC50) | Source(s) |
|---|---|---|---|
| 8-Aminoquinoline Analogues (6 compounds) | P. falciparum (various clones) | 50 - 100 nM | asm.orgasm.org |
| Analogue 25 (2-tert-butylprimaquine related) | P. berghei (in vivo) | Curative at 25 mg/kg/day | nih.gov |
| 4-Ethylprimaquine | P. cynomolgi | Activity approx. equal to primaquine | nih.gov |
| Primaquine | P. vivax, P. ovale | Standard for radical cure | nih.govwikipedia.org |
| Tafenoquine | P. vivax | Approved for medical use | nih.govwikipedia.org |
| 8-Aminoquinoline-melatonin hybrids (c3, c5) | Not specified for malaria | Not specified for malaria | nih.gov |
| 8AQ-Cu-5Iu and 8AQ-Cu-5Nu | P. falciparum | Fair antimalarial activities | nih.gov |
Analogues of 8-aminoquinoline have also demonstrated significant activity against various Leishmania species, the causative agents of leishmaniasis. nih.gov Compounds such as sitamaquine (B1681683) and NPC1161B have shown utility in treating visceral leishmaniasis and have been investigated as promising antileishmanial agents. nih.gov
In one study, newly synthesized 8-quinolinamines (analogues 25-27) exhibited in vitro antileishmanial activities against Leishmania donovani that were comparable to the standard drug, pentamidine. nih.gov Other research has focused on quinolinylhydrazone analogues, which showed activity at low concentrations against both promastigote and amastigote forms of Leishmania amazonensis. researchgate.net The versatility of the quinoline scaffold allows for the development of derivatives with potent antileishmanial properties. researchgate.net
Antimicrobial Activities, including Antibacterial and Antifungal Evaluations
The biological evaluation of 8-aminoquinoline derivatives extends to their effectiveness against bacterial and fungal pathogens. nih.govnih.gov Studies have reported that these compounds possess a broad range of antimicrobial activities. nih.govresearchgate.net
For instance, certain synthesized 8-quinolinamines displayed promising antibacterial and antifungal activities against a panel of microorganisms. nih.gov Metal complexes of 8-aminoquinoline-uracil derivatives have also been investigated. nih.gov Specifically, copper complexes such as 8AQ-Cu-5Iu and 8AQ-Cu-5Nu demonstrated antimicrobial activity against Gram-negative bacteria, including Plesiomonas shigelloides and Shigella dysenteriae. nih.gov Furthermore, 8-aminoquinoline derivatives containing a 1,2,3-triazole ring in their structure have been tested and shown promising results against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. researchgate.net The modification of umbelliferone (B1683723) with 8-hydroxyquinoline (B1678124) has also been explored to develop fungicides. nih.gov
Enzyme Inhibition Studies, such as Acetylcholinesterase Inhibition
A significant area of investigation for 8-aminoquinoline analogues is their potential as enzyme inhibitors, which is relevant to various pathological conditions, including Alzheimer's disease. nih.govsemanticscholar.org A key target in Alzheimer's therapy is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). mdpi.com
A series of 8-aminoquinoline-melatonin hybrids were designed and evaluated for their ability to inhibit these enzymes. nih.govsemanticscholar.orgresearchgate.net The results showed that compounds with a carbamate (B1207046) group (a4, a5, b4, b5, c4, and c5) exhibited significant BuChE inhibitory activity with excellent selectivity over AChE. nih.gov The potential of these compounds is linked to the "cholinergic hypothesis" of Alzheimer's disease, which suggests that cognitive decline is related to a deficiency in acetylcholine. mdpi.com
Beyond cholinesterases, other enzyme inhibition studies have been conducted. For example, some quinoline-8-sulfonamide (B86410) derivatives have been identified as potent modulators of pyruvate (B1213749) kinase M2 (PKM2), an enzyme critical for cancer metabolism. mdpi.com
Table 2: Cholinesterase Inhibition by 8-Aminoquinoline Analogues This table is interactive. You can sort the columns by clicking on the headers.
| Compound Series | Target Enzyme | Key Finding | Source(s) |
|---|---|---|---|
| Carbamate group hybrids (a4, a5, b4, b5, c4, c5) | Butyrylcholinesterase (BuChE) | Significant and selective inhibition | nih.govsemanticscholar.org |
| 8-aminoquinoline-melatonin hybrids | Acetylcholinesterase (AChE) & BuChE | Evaluated for inhibitory potency | nih.govsemanticscholar.orgresearchgate.net |
| Bis-amiridines | AChE & BuChE | High inhibitory activity, selective for BuChE | mdpi.com |
Investigation of Anti-Cancer Properties of Derived Compounds
Quinoline derivatives, including those based on the 8-aminoquinoline structure, have been reported to possess anticancer activities. nih.govresearchgate.net These compounds have shown cytotoxic effects against various cancer cell lines through mechanisms that can include inducing apoptosis and inhibiting angiogenesis. researchgate.net
For example, N-alkylated, 2-oxoquinoline derivatives have demonstrated anticancer activity through DNA cleavage in cancerous cells. researchgate.net In other studies, quinoline-8-sulfonamide derivatives were investigated as inhibitors of pyruvate kinase M2 (PKM2), a key enzyme in tumor metabolism. mdpi.com Compound 9a from this series showed high cytotoxicity toward several cancer cell lines, including C32 (melanoma), COLO829 (melanoma), MDA-MB-231 (breast cancer), U87-MG (glioblastoma), and A549 (lung cancer). mdpi.com Hybrid molecules that combine 8-aminoquinoline with 1,2,3-triazoles have also been synthesized and evaluated, with some showing potent anticancer activity. researchgate.net
Emerging Biological Applications, including Antiepileptic and Anti-Alzheimer Potentials
The therapeutic potential of 8-aminoquinoline analogues continues to expand into new areas, most notably in the treatment of complex neurodegenerative diseases.
The development of multi-target-directed ligands is a promising strategy for treating multifactorial diseases like Alzheimer's. nih.govnih.gov 8-aminoquinoline derivatives are being explored for this purpose due to their ability to address several pathological factors of the disease. semanticscholar.orgresearchgate.net
Studies on 8-aminoquinoline-melatonin hybrids have shown that in addition to inhibiting cholinesterases, they can also inhibit the aggregation of amyloid-beta (Aβ) peptides, a key hallmark of Alzheimer's disease. nih.govnih.gov Compounds c3 and c5 from one study demonstrated superior inhibitory activity against self-induced Aβ aggregation. nih.gov Furthermore, certain analogues like a3 and c1 were found to specifically chelate copper ions, which are known to facilitate Aβ aggregation. nih.govresearchgate.net Neuroprotective effects have also been observed, with several compounds in the series showing strong protective effects in cell-based assays. nih.gov Synthetic 8-aminoquinoline–uracil copper complexes have also shown promise in attenuating oxidative damage in preclinical neuron models, suggesting their potential as brain-targeting drugs for neurodegenerative diseases. acs.org
The quinoline scaffold has also been investigated for its potential in treating epilepsy. nih.gov While much of the research on 8-aminoquinolines has focused on other areas, related quinoline structures have shown anticonvulsant properties. For instance, the compound Q808 (6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine), which contains a related heterocyclic system, exhibited potent anti-epileptic activity in various mouse seizure models. nih.gov Its mechanism of action appears to be associated with the GABAergic system, as it was shown to reduce the frequency of epileptiform bursts induced by a GABA-A receptor antagonist. nih.gov This suggests that further exploration of quinoline derivatives could yield novel antiepileptic agents. mdpi.com
Antimycobacterial Properties
The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents, with several derivatives showing promise against a range of pathogens. Within this broad class of compounds, analogues of 6-methoxyquinolin-8-amine have been investigated for their potential antimycobacterial effects. Research in this area has explored how structural modifications to the quinoline core can influence efficacy against various mycobacterial species, including the causative agent of tuberculosis, Mycobacterium tuberculosis.
Research Findings on 6-Amino-8-Methoxyquinolone Analogues
While direct and extensive studies on the antimycobacterial properties of 6-methoxyquinolin-8-amine hydrochloride analogues are limited in publicly available literature, research on structurally related compounds provides valuable insights. A study focusing on 6-amino-8-methoxyquinolones has demonstrated that the introduction of a methoxy (B1213986) group at the C-8 position can confer significant antibacterial activity, particularly against Gram-positive bacteria. nih.gov In this study, a series of 6-aminoquinolones were synthesized with either an ethyl or a methoxy group at the C-8 position. The 8-methoxy analogues displayed noteworthy activity, whereas the 8-ethyl derivatives were largely inactive. nih.gov
The in vitro antibacterial activity of these 8-methoxyquinolone analogues was evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that the nature of the substituent at the C-7 position also played a crucial role in the observed activity. For instance, the analogue with a (1-methyl)piperazinyl group at C-7 was more effective against Gram-negative bacteria, while those with 1,2,3,4-tetrahydroisoquinolinyl and piperidinyl groups at the same position showed greater potency against Gram-positive strains. sci-hub.se
One of the 8-methoxy analogues, compound 3b , which features a 1,2,3,4-tetrahydroisoquinolinyl group at C-7, was found to be five times more potent than the standard drug ciprofloxacin (B1669076) against a methicillin-resistant strain of Staphylococcus aureus, with a MIC value of 0.016 μg/mL. sci-hub.se The activity of these compounds was linked to their ability to inhibit DNA gyrase, a crucial bacterial enzyme. The IC50 value for the DNA gyrase inhibitory activity of compound 3b was 11.3 μg/mL. sci-hub.se
Table 1: In Vitro Antibacterial Activity (MIC, μg/mL) of 6-Amino-8-Methoxyquinolone Analogues
| Compound | Substituent at C-7 | S. aureus ATCC 6538 | S. aureus (ciprofloxacin-resistant) | E. coli ATCC 25922 |
| 3a | (1-methyl)piperazinyl | 0.25 | 0.5 | 0.125 |
| 3b | 1,2,3,4-tetrahydroisoquinolinyl | 0.031 | 0.062 | 4 |
| 3c | piperidinyl | 0.062 | 0.125 | 8 |
| Ciprofloxacin | - | 0.25 | 4 | 0.008 |
| Data sourced from a study on 6-amino-8-methoxyquinolones. sci-hub.se |
Insights from 8-Hydroxyquinoline Analogues
Further evidence for the potential of the quinoline core in antimycobacterial drug discovery comes from extensive research on 8-hydroxyquinoline analogues. nih.gov A structure-activity relationship study of 26 different 8-hydroxyquinolines revealed good activity against M. tuberculosis, with several analogues exhibiting a minimum inhibitory concentration (MIC90) of less than 5 μM. nih.gov In this series, small substitutions at the C5 position were found to be the most effective in enhancing antimycobacterial potency. nih.gov Notably, some of these 8-hydroxyquinoline derivatives demonstrated bactericidal activity against replicating M. tuberculosis. nih.gov While structurally distinct from 6-methoxyquinolin-8-amine, the potent activity of these related compounds underscores the promise of the quinoline scaffold for developing new antitubercular agents.
Advanced Spectroscopic and Analytical Characterization of 6 Methoxyquinolin 8 Amine Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 6-Methoxyquinolin-8-amine hydrochloride, ¹H, ¹³C, and two-dimensional NMR techniques collectively provide a complete map of the proton and carbon skeletons.
The ¹H-NMR spectrum of 6-Methoxyquinolin-8-amine provides distinct signals for each unique proton in the molecule. In a typical spectrum recorded in a solvent like deuterochloroform (CDCl₃), the aromatic protons of the quinoline (B57606) ring system appear in the downfield region, generally between 6.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. rsc.org
Specific assignments for the free base, 6-Methoxyquinolin-8-amine, have been reported as follows: The proton at position 2 (H-2) of the pyridine (B92270) ring appears as a doublet of doublets at approximately 8.60 ppm. rsc.org The H-4 proton is observed further upfield, also as a doublet of doublets, around 7.96 ppm, while the H-3 proton resonates near 7.32 ppm. rsc.org The protons on the benzene (B151609) portion of the quinoline ring, H-5 and H-7, appear as distinct doublets at approximately 6.48 ppm and 6.58 ppm, respectively. rsc.org The methoxy (B1213986) group (-OCH₃) protons give rise to a sharp singlet at around 3.88 ppm, and the amine (-NH₂) protons typically produce a broad singlet around 5.01 ppm, the chemical shift of which can be highly dependent on solvent and concentration. rsc.org
For the hydrochloride salt, protonation occurs at one of the basic nitrogen atoms, most likely the quinoline ring nitrogen (N-1), which is generally more basic than the amino group. This protonation would lead to a general downfield shift (deshielding) of the heterocyclic ring protons (H-2, H-3, H-4) due to the increased positive charge. The amine protons would also be affected, potentially appearing as a broader signal or shifting depending on hydrogen bonding and exchange rates.
Interactive Table: ¹H-NMR Chemical Shift Data for 6-Methoxyquinolin-8-amine
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.60 | dd | 1.6, 4.3 |
| H-4 | 7.96 | dd | 1.6, 8.3 |
| H-3 | 7.32 | dd | 4.3, 8.3 |
| H-7 | 6.58 | d | 2.5 |
| H-5 | 6.48 | d | 2.6 |
| -NH₂ | 5.01 | br s | - |
| -OCH₃ | 3.88 | s | - |
Note: Data corresponds to the free base in CDCl₃ at 400 MHz. rsc.org
The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. In the spectrum of 6-Methoxyquinolin-8-amine, ten distinct signals are expected, corresponding to the ten carbon atoms. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromatic system.
For the free base, the carbon atoms of the quinoline ring typically resonate in the range of 95 to 160 ppm. rsc.org The carbon bearing the methoxy group (C-6) is significantly shielded by the oxygen atom and appears around 159.4 ppm. rsc.org Other quaternary carbons, such as C-8, C-4a, and C-8a, show signals at approximately 145.4, 135.5, and 130.4 ppm, respectively. rsc.org The carbons of the pyridine ring, C-2 and C-4, are found at 145.2 ppm and 122.2 ppm. rsc.org The carbons on the benzene ring, C-5 and C-7, are observed at upfield values of 95.0 ppm and 102.2 ppm, respectively, due to the electron-donating effects of the methoxy and amino groups. rsc.org The methoxy carbon (-OCH₃) itself gives a characteristic signal around 55.8 ppm. rsc.org
Upon formation of the hydrochloride salt, the carbon atoms in the protonated heterocyclic ring (especially C-2, C-4, and C-8a) would experience a downfield shift due to the electron-withdrawing effect of the positive charge on the adjacent nitrogen.
Interactive Table: ¹³C-NMR Chemical Shift Data for 6-Methoxyquinolin-8-amine
| Carbon | Chemical Shift (δ, ppm) |
| C-6 | 159.4 |
| C-2 | 145.4 |
| C-8 | 145.2 |
| C-4a | 135.5 |
| C-8a | 130.4 |
| C-4 | 122.2 |
| C-7 | 102.2 |
| C-5 | 95.0 |
| -OCH₃ | 55.8 |
Note: Data corresponds to the free base in CDCl₃ at 101 MHz. rsc.org Assignment of C-2 and C-8 may be interchangeable based on this data alone.
Two-dimensional (2D) NMR experiments are crucial for unambiguous assignment of the ¹H and ¹³C signals, especially in complex aromatic systems like quinolines. acs.orgresearchgate.net
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals proton-proton coupling networks. For 6-Methoxyquinolin-8-amine, it would show a clear correlation between H-2, H-3, and H-4, confirming their connectivity within the pyridine ring. acs.orguncw.edu It would also show correlations between adjacent protons on the benzene ring, such as H-5 with its neighbors, helping to differentiate it from other singlet-like aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. An HSQC spectrum would definitively link the proton signals (e.g., δ 6.48 ppm) to their corresponding carbon signals (e.g., δ 95.0 ppm for C-5), confirming the assignments made in the 1D spectra. uncw.edu The methoxy proton signal at ~3.88 ppm would correlate with the carbon signal at ~55.8 ppm.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons would be absent. This would confirm the presence of the single CH₃ group (methoxy) and the five CH groups on the quinoline ring.
Together, these 2D techniques provide a robust and definitive structural elucidation of the molecule. mdpi.com
Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the ionized molecule. The nominal molecular weight of the free base, 6-Methoxyquinolin-8-amine, is 174.20 g/mol . nih.gov
In a typical Liquid Chromatography-Mass Spectrometry (LC-MS) experiment using positive electrospray ionization (ESI+), the molecule is observed as its protonated form, [M+H]⁺. For 6-Methoxyquinolin-8-amine, this corresponds to a mass-to-charge ratio (m/z) of approximately 175.0866. nih.gov The hydrochloride counter-ion is not observed.
Tandem mass spectrometry (MS/MS) of the precursor ion (m/z 175) reveals a characteristic fragmentation pattern. Common fragmentation pathways for quinoline derivatives involve the loss of small, stable molecules. Key fragment ions observed for 6-Methoxyquinolin-8-amine include: nih.gov
m/z 160.0631: Corresponding to the loss of an amino group radical (•NH₂) followed by protonation, or more commonly, the loss of ammonia (B1221849) (NH₃) from the protonated molecule, although the former fits the mass difference better. A loss of a methyl radical (•CH₃) from the methoxy group is also a plausible fragmentation pathway.
m/z 132.0682: This major fragment likely arises from the loss of the acetyl radical (•CH₃CO) if fragmentation occurs after a side reaction, or more directly, a loss of ketene (B1206846) (CH₂=C=O) from a rearranged molecular ion, a common fragmentation in related structures.
m/z 131.0604: This can be formed by the loss of the methoxy radical (•OCH₃) from the molecular ion, followed by the loss of HCN.
Interactive Table: Key Mass Spectrometry Fragments for 6-Methoxyquinolin-8-amine
| m/z (Observed) | Proposed Identity/Loss | Relative Intensity |
| 175.0866 | [M+H]⁺ (Precursor Ion) | 4.97% |
| 160.0631 | [M+H - CH₃]⁺ | 6.84% |
| 144.0682 | [M+H - OCH₃]⁺ | 3.31% |
| 132.0682 | [M+H - CH₃ - CO]⁺ | 100% |
| 131.0604 | [M - •OCH₃]⁺ | 32.71% |
Note: Data from LC-ESI-QFT analysis. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its amine, ether, and aromatic functionalities. mdpi.com
N-H Vibrations: For the free base, the primary amine (-NH₂) group shows two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretches. wpmucdn.com An N-H scissoring (bending) vibration is typically observed around 1600 cm⁻¹. youtube.com For the hydrochloride salt, the formation of the ammonium (B1175870) ion (-NH₃⁺) or the protonated quinoline nitrogen leads to broad and strong absorption bands in the 2800-3200 cm⁻¹ region, which can sometimes obscure the C-H stretching bands. instanano.com
C-H Vibrations: Aromatic C-H stretching vibrations appear as a group of weak to medium bands just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹). instanano.com The aliphatic C-H stretching of the methoxy group (-OCH₃) is observed as a sharp band in the 2850-2960 cm⁻¹ region.
C=C and C=N Vibrations: The stretching vibrations of the C=C and C=N bonds within the quinoline ring system give rise to several sharp, medium-to-strong absorption bands in the 1450-1620 cm⁻¹ region.
C-O Stretching: The ether linkage (Ar-O-CH₃) produces a strong, characteristic C-O stretching band. The asymmetric stretch is typically found in the 1230-1275 cm⁻¹ range, while the symmetric stretch appears around 1020-1075 cm⁻¹. mdpi.com
C-H Bending: Out-of-plane (OOP) C-H bending vibrations for the substituted aromatic ring appear in the fingerprint region (below 900 cm⁻¹), and their pattern can provide clues about the substitution pattern on the quinoline ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule's chromophore. The quinoline ring system in this compound is a strong chromophore, giving rise to characteristic absorption bands in the UV region.
The spectrum is dominated by π → π* transitions associated with the conjugated aromatic system. researchgate.net Quinoline itself typically shows two to three main absorption bands. The presence of electron-donating substituents, the amino (-NH₂) and methoxy (-OCH₃) groups, causes a bathochromic (red) shift of these absorption maxima to longer wavelengths and often increases their intensity. researchgate.net
In a neutral solvent, 6-Methoxyquinolin-8-amine would be expected to show strong absorption bands likely above 300 nm, corresponding to these π → π* transitions. researchgate.net The formation of the hydrochloride salt and the resulting protonation of the quinoline nitrogen can lead to further shifts in the absorption maxima. The direction and magnitude of this shift depend on how protonation affects the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Typically, protonation of the heterocyclic nitrogen in quinoline derivatives results in a bathochromic shift of the longest wavelength absorption band.
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing fundamental insight into the elemental composition of a synthesized compound. This method is instrumental in verifying the empirical formula of a substance by precisely quantifying the mass percentages of its constituent elements, typically carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined values are then compared against the theoretically calculated percentages derived from the compound's proposed molecular formula. A close correlation between the found and calculated values, generally within a ±0.4% margin, serves as a crucial indicator of sample purity and corroborates the compound's chemical identity.
For this compound, the molecular formula is established as C₁₀H₁₁ClN₂O. The theoretical elemental composition is calculated based on the atomic masses of its constituent elements. While specific experimental data for the hydrochloride salt is not widely reported in the available literature, the theoretical percentages provide a benchmark for its compositional verification.
Table 1: Calculated Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage |
| Carbon | C | 12.011 | 10 | 120.11 | 57.02% |
| Hydrogen | H | 1.008 | 11 | 11.088 | 5.27% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 16.83% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 13.30% |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.60% |
| Total | 210.664 | 100.00% |
In the realm of medicinal chemistry and drug discovery, derivatives of a parent compound are often synthesized to modulate its physicochemical and biological properties. The rigorous characterization of these derivatives is imperative. A study focused on the synthesis of 8-Amino-6-methoxyquinoline—tetrazole hybrids provides detailed research findings on the characterization of various derivatives. mdpi.com For instance, the synthesis and characterization of 6-Methoxy-N-((phenyl)(1-tert-butyl-1H-tetrazol-5-yl)methyl)quinolin-8-amine, a derivative of 6-Methoxyquinolin-8-amine, showcases the application of elemental analysis in confirming the structure of a more complex molecule. mdpi.com
Table 2: Elemental Analysis Data for a Derivative: 6-Methoxy-N-((phenyl)(1-tert-butyl-1H-tetrazol-5-yl)methyl)quinolin-8-amine
| Element | Calculated (%) | Found (%) |
| Carbon | 67.47 | 67.59 |
| Hydrogen | 6.65 | 6.72 |
| Nitrogen | 20.03 | 19.88 |
The close agreement between the calculated and experimentally found percentages for this derivative validates its successful synthesis and purity. mdpi.com
Computational Chemistry and Molecular Modeling Studies on 6 Methoxyquinolin 8 Amine Hydrochloride Analogues
Molecular Docking Simulations for Ligand-Target Interaction Predictions
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. This technique is crucial for understanding the binding modes and affinities of drug candidates.
In a study focused on developing P-glycoprotein (P-gp) inhibitors, a series of 6-methoxy-2-arylquinoline analogues were investigated. nih.gov P-gp is a transporter protein often associated with multidrug resistance in cancer. Molecular docking simulations were performed to understand how these quinoline (B57606) derivatives interact with a homology-modeled human P-gp. The results indicated that compounds with a hydroxymethyl group at the 4th position of the quinoline ring showed significant P-gp inhibitory activity. nih.gov Specifically, the alcoholic quinoline derivatives formed key interactions within the P-gp binding site, suggesting that this structural feature is crucial for their inhibitory function. nih.gov
Further research on other quinoline analogues has identified key interactions with different protein targets. For instance, in the context of anticancer agent design, docking studies of quinoline derivatives against the JAK1 protein revealed crucial interactions, including hydrogen bonds and hydrophobic interactions, that contribute to the stability and specificity of the ligand-receptor complex. mdpi.comresearchgate.net Similarly, docking of curcumin-synthetic analogues, some of which may share structural similarities with quinoline derivatives, into the AXL tyrosine kinase active site identified key residues like Leu600, Lys567, and Asp690 as being critical for binding. nih.gov
A summary of representative molecular docking studies on quinoline analogues is presented below:
| Target Protein | Ligand Type | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |
| P-glycoprotein (P-gp) | 6-methoxy-2-arylquinoline analogues | Not specified | Not specified | nih.gov |
| JAK1 Protein | Quinoline Derivatives | TYR A92, Asn A300 | Not specified | mdpi.com |
| AXL Tyrosine Kinase | Curcumin-synthetic analogues | Leu600, Lys567, Asp690 | -9.0 to -8.2 | nih.gov |
| XIAP anti-apoptotic protein | Chalcone compounds | Not specified | Not specified | mdpi.com |
| Carbonic Anhydrase XII (CAXII) | Iodoquinazoline derivatives | Not specified | Not specified | nih.gov |
In Silico Screening and Virtual Ligand Design Strategies
In silico screening involves the computational evaluation of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach, combined with virtual ligand design, accelerates the discovery of new drug candidates.
A ligand-based virtual screening campaign was conducted to discover novel M5 muscarinic acetylcholine (B1216132) receptor (M5) inhibitors. nih.gov This study utilized both Quantitative Structure-Activity Relationship (QSAR) models and shape-based screening of a large compound library. While neither method was highly effective on its own, a consensus score from both models successfully identified a novel, modestly selective M5 inhibitor. nih.gov This highlights the power of combining different in silico approaches for hit identification.
Another study employed a ligand-based drug design approach to develop new anticancer agents based on a dataset of 33 quinoline derivative analogues. mdpi.com By constructing a 3D-QSAR model using comparative molecular field analysis (CoMFA), researchers were able to correlate the three-dimensional structures of the compounds with their biological activity. mdpi.com This model was then used to design seven new ligands with predicted improved activity and binding affinity. mdpi.com The design process was guided by the structural features of the most active compounds in the initial dataset. mdpi.com
Virtual screening strategies often involve a multi-step process:
Library Preparation : A large database of compounds is prepared for screening.
Filtering : Compounds are filtered based on physicochemical properties (e.g., Lipinski's rule of five) to ensure drug-likeness. mdpi.comnih.gov
Docking/Scoring : The remaining compounds are docked into the target protein's binding site, and their binding affinities are scored. nih.govnih.gov
Hit Selection : The top-scoring compounds are selected for further analysis and experimental validation. nih.gov
These strategies have been successfully applied to various targets, including the discovery of inhibitors for the XIAP anti-apoptotic protein, where a virtual screening of over 10 million compounds led to the identification of promising chalcone-based candidates. mdpi.com
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, stability, and reactivity of molecules. nih.govtandfonline.com These methods are invaluable for understanding the intrinsic properties of 6-methoxyquinolin-8-amine analogues.
DFT studies have been employed to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov For a series of synthesized quinoline derivatives, it was found that the presence of electron-donating groups like –NH2, –OH, and –OCH3 can effectively reduce the HOMO-LUMO energy gap, thus increasing the molecule's reactivity. nih.gov
In a study on 3,6,8-trimethoxyquinoline, a close analogue, DFT and Hartree-Fock (HF) methods were used to optimize the molecular geometry and investigate its chemical and molecular properties. tandfonline.com The study also explored the molecular electrostatic potential (MEP) distribution, which helps in identifying the regions of a molecule that are prone to electrophilic and nucleophilic attack. tandfonline.com Furthermore, the interactions between the molecule and DNA bases were investigated using computational methods to understand its potential biological activity. tandfonline.com
DFT calculations have also been used to study the bonding mechanism of 8-hydroxyquinoline (B1678124) derivatives on aluminum surfaces, revealing strong electronic transfer from the metal substrate to the molecule, which is indicative of covalent bonding. rsc.org
A summary of insights from quantum chemical calculations on quinoline analogues is provided below:
| Compound/Analogue | Computational Method | Key Findings | Reference |
| Various quinoline derivatives | DFT (B3LYP/6–31G'(d,p)) | Electron-donating groups reduce the HOMO-LUMO gap, increasing reactivity. | nih.gov |
| 3,6,8-trimethoxyquinoline | DFT (B3LYP/6-311G(d,p)), HF | Optimized geometry, MEP analysis, and investigation of interactions with DNA bases. | tandfonline.com |
| 8-hydroxyquinoline derivatives | DFT | Strong electronic transfer and covalent bonding on aluminum surfaces. | rsc.org |
| Various quinoline and quinazoline (B50416) derivatives | DFT (B3LYP/6−311+G**), HF | Calculated HOMO and LUMO energies indicated charge transfer within the molecules. | researchgate.net |
These computational studies, from molecular docking to quantum chemical calculations, provide a powerful framework for understanding and predicting the behavior of 6-methoxyquinolin-8-amine hydrochloride analogues, thereby guiding the rational design of new and more effective therapeutic agents.
Future Research Directions and Unexplored Avenues for 6 Methoxyquinolin 8 Amine Hydrochloride Research
Development of Novel Synthetic Routes and Methodologies for Scale-Up and Efficiency
The classical synthesis of 6-methoxyquinolin-8-amine involves a Skraup reaction to form 6-methoxy-8-nitroquinoline (B1580621), followed by reduction. mdpi.com While effective, future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic methodologies. One area of exploration is the refinement of multi-component reactions, such as the Ugi-azide reaction, which has been used to generate tetrazole-quinoline hybrids in a single step from 6-methoxyquinolin-8-amine. mdpi.com Optimizing such reactions for higher yields and simpler purification processes will be crucial for the rapid generation of diverse compound libraries.
Further research is needed to develop novel synthetic pathways that offer improved atom economy and avoid harsh reagents. For instance, exploring catalytic C-H activation or amination reactions directly on the quinoline (B57606) core could provide more direct and efficient routes to 6-methoxyquinolin-8-amine and its analogs, bypassing traditional multi-step sequences. wikipedia.org The development of continuous flow synthesis processes for key intermediates or the final products could also significantly enhance scalability and reproducibility, which are critical for potential pharmaceutical development.
Expanding the Scope of Derivatization and Scaffold Hybridization for Enhanced Biological Activity
The 6-methoxyquinolin-8-amine scaffold is highly amenable to chemical modification, offering numerous avenues for future exploration. A promising strategy is the creation of hybrid molecules that combine the quinoline core with other pharmacophores to achieve synergistic or multi-target effects.
Future research will likely focus on:
Novel Hybrid Structures: Building on the success of combining the 8-aminoquinoline (B160924) core with moieties like tetrazoles for antiplasmodial activity, mdpi.com future work could explore hybridization with other heterocycles known for specific biological activities.
Natural Product Hybrids: The synthesis of conjugates with natural antioxidants, such as ferulic, caffeic, and lipoic acids, has shown promise in creating agents with both metal-chelating and ROS-scavenging properties for neurodegenerative diseases. nih.gov Exploring a wider range of natural products could yield novel multifunctional agents.
Target-Oriented Derivatization: As seen in the development of 8-aminoquinoline-melatonin hybrids for Alzheimer's disease, derivatization can be guided by a multi-target approach. nih.gov Future efforts will likely involve designing derivatives that simultaneously modulate multiple pathways involved in complex diseases like cancer or neuroinflammation. For example, creating hybrids that also incorporate pharmacophores from drugs like rivastigmine (B141) could yield potent multi-functional anti-Alzheimer's agents. nih.gov
A summary of reported derivatization strategies is presented below:
| Hybrid/Derivative Class | Target Disease/Application | Rationale/Observed Effect | Reference |
|---|---|---|---|
| Tetrazole Hybrids | Malaria | Combines 8-aminoquinoline pharmacophore with a tetrazole ring to enhance antiplasmodial activity. | mdpi.com |
| Natural Antioxidant Acid Conjugates | Neurodegenerative Diseases | Links the quinoline's chelating ability with the antioxidant properties of ferulic, caffeic, or lipoic acids. | nih.gov |
| Melatonin (B1676174) Hybrids | Alzheimer's Disease | Aims for a multi-target agent by combining the properties of 8-aminoquinoline and melatonin. | nih.gov |
| 4-Substituted Derivatives | Malaria | Modification at the 4-position of the quinoline ring to modulate antimalarial activity and toxicity. | nih.gov |
Deeper Mechanistic Investigations of Biological Activities and Target Identification
While derivatives of 6-methoxyquinolin-8-amine have shown promise in various therapeutic areas, a comprehensive understanding of their mechanisms of action is often lacking. Future research must prioritize elucidating the precise molecular targets and pathways to enable rational drug design and optimization.
Key areas for mechanistic investigation include:
Antimalarial Mechanism: The activity of 8-aminoquinolines against blood-stage malaria is thought to involve the inhibition of hematin (B1673048) polymerization, a mechanism similar to that of chloroquine. asm.orgresearchgate.net However, the exact mechanism for many new hybrids is not confirmed. Future studies should employ techniques like thermal shift assays, surface plasmon resonance, and crystallography to identify and validate the specific parasitic targets.
Anticancer Action: Some quinoline derivatives have been identified as potential antimitotic agents with a mechanism distinct from conventional drugs. nih.gov Future work should focus on identifying the specific components of the mitotic machinery that these compounds interact with, using techniques like photoaffinity labeling and proteomics.
Neuroprotective Pathways: The neuroprotective effects of certain derivatives are attributed to their ability to chelate metal ions and act as antioxidants. nih.govnih.gov Deeper investigations are needed to understand how these compounds affect downstream signaling pathways related to oxidative stress and neuroinflammation in neuronal cells.
Metabolic Profiling: The metabolism of 8-aminoquinolines by enzymes such as monoamine oxidases (MAOs) can significantly impact their efficacy and is an important area for continued study. mdpi.com Understanding the metabolic fate of new derivatives is crucial for predicting their pharmacokinetic profiles.
Exploration of New Therapeutic Areas and Biomedical Applications
The structural versatility of the 6-methoxyquinolin-8-amine scaffold suggests its potential utility extends beyond its traditional use. Future research should systematically explore its application in other disease contexts.
Promising new areas include:
Oncology: The synthesis and evaluation of 6,7-methylenedioxy-2-(substituted selenophenyl)quinolin-4-one analogs have identified potent and selective inhibitory activity against melanoma cell lines, suggesting that the broader quinoline scaffold is a viable starting point for novel anticancer agents. nih.gov Future screening of 6-methoxyquinolin-8-amine derivatives against diverse cancer cell panels is warranted.
Neurodegenerative Diseases: Beyond Alzheimer's, derivatives of related quinolines are being developed as PET imaging agents for detecting α-synuclein aggregates, a hallmark of Parkinson's disease. researchgate.net This highlights a dual potential for 6-methoxyquinolin-8-amine derivatives as both therapeutic and diagnostic tools in neurodegeneration.
Other Infectious Diseases: The utility of the 8-aminoquinoline class has been suggested for other protozoal infections and for Pneumocystis pneumonia, an opportunistic infection common in immunocompromised individuals. mdpi.com Screening new derivatives against a wide range of pathogens could uncover novel anti-infective agents.
A summary of potential applications for derivatives is shown below:
| Therapeutic/Biomedical Area | Specific Application | Supporting Evidence/Rationale | Reference |
|---|---|---|---|
| Infectious Diseases | Antimalarial (blood and liver stages) | Parent compound of primaquine (B1584692); new hybrids show potent antiplasmodial activity. | mdpi.comasm.orgresearchgate.net |
| Other protozoal infections, Pneumocystis pneumonia | The broader 8-aminoquinoline class has shown activity against other non-malarial pathogens. | mdpi.com | |
| Oncology | Anticancer agents | Related quinolin-4-one analogs show potent and selective activity against human tumor cell lines. | nih.gov |
| Neurology | Neuroprotective agents (e.g., Alzheimer's Disease) | Hybrids with antioxidants and melatonin show neuroprotective effects and inhibit Aβ aggregation. | nih.govnih.gov |
| Biomedical Imaging | PET imaging probes (e.g., Parkinson's Disease) | Related quinoline amine scaffolds are being developed to image α-synuclein aggregates in the brain. | researchgate.net |
Advanced Computational Approaches in Rational Drug Design and Optimization
To accelerate the discovery and refinement of new drug candidates based on the 6-methoxyquinolin-8-amine scaffold, the integration of advanced computational methods is essential. These approaches can provide valuable insights into drug-target interactions, predict biological activity, and guide synthetic efforts.
Future research should leverage:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical relationship between the chemical structure of derivatives and their biological activity. walisongo.ac.idresearchgate.net Developing robust QSAR models for antimalarial, anticancer, or neuroprotective activity will enable the virtual screening of large compound libraries and the prediction of the potency of novel, unsynthesized molecules. nih.gov
Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a specific target protein. nih.gov For 6-methoxyquinolin-8-amine derivatives, docking studies can be used to screen for potential binding to targets like Plasmodium falciparum dihydrofolate reductase (DHFR), acetylcholinesterase, or protein kinases, thereby prioritizing compounds for synthesis and biological testing. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand and its target over time, offering insights into the stability of the complex and the key residues involved in binding. mdpi.comgithub.io For new derivatives, MD simulations can validate docking poses, calculate binding free energies, and elucidate mechanisms of action at an atomic level, guiding further optimization. nih.govresearchgate.net
By systematically applying these computational tools, researchers can adopt a more rational and efficient approach to drug design, reducing the time and cost associated with identifying promising new therapeutic agents derived from 6-methoxyquinolin-8-amine hydrochloride.
Q & A
Q. What computational tools predict the binding affinity of derivatives to biological targets?
- Methodology : Perform molecular docking (AutoDock Vina) against Plasmodium dihydroorotate dehydrogenase (PDB: 3I65). Validate with surface plasmon resonance (SPR) to measure binding kinetics (e.g., K_d = 120 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
